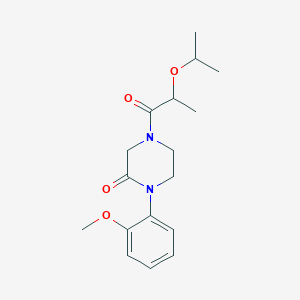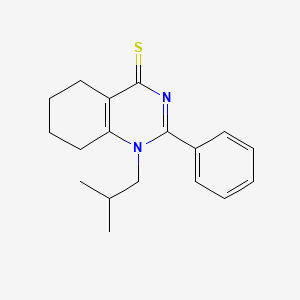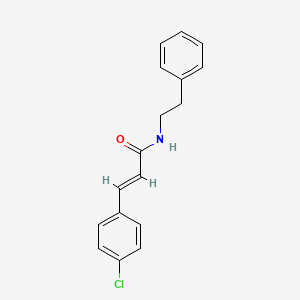
4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.17360725 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
One area of application involves the synthesis of potent agonists or antagonists targeting specific receptors. For example, a study describes the efficient synthesis of a compound with significant agonist activity, highlighting methodologies that could potentially apply to 4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone, focusing on regioselective bond formation and introduction of functional groups for specific receptor targeting (Guo et al., 2006).
Antimicrobial and Antifungal Applications
Research into antimicrobial and antifungal properties of piperazine derivatives reveals the potential of compounds like this compound to serve as bases for developing new antimicrobial agents. A study on novel 1,2,4-triazole derivatives indicates good to moderate antimicrobial activities, suggesting a similar potential for piperazinone derivatives (Bektaş et al., 2010).
Drug Discovery and Development
Piperazine derivatives have been explored for their therapeutic potential in various drug discovery projects. For instance, research on analogues of serotonin antagonists shows the importance of structural modifications to achieve desired selectivity and potency, which could be relevant for the design and optimization of drugs based on this compound (Raghupathi et al., 1991).
Bioactivity and SAR Studies
Structure-activity relationship (SAR) studies of piperazine derivatives provide insights into designing compounds with specific biological activities. A study focused on the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists showcases the process of optimizing compounds for targeted receptor activity, which could guide research on this compound (Yoon et al., 2008).
Chemical Engineering and Material Science
Beyond pharmacological applications, piperazine derivatives hold potential in materials science, especially in the development of novel materials with unique properties. Research on organic crystal engineering with piperazine-2,5-diones derived from amino acids highlights the utility of such compounds in designing materials with specific thermal and structural characteristics, relevant to this compound (Wells et al., 2012).
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-propan-2-yloxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(2)23-13(3)17(21)18-9-10-19(16(20)11-18)14-7-5-6-8-15(14)22-4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAYPSZMGNWJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B5602922.png)
![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)


